6,8-Dihydrofuro[3,4-g]quinoxaline
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Overview
Description
6,8-Dihydrofuro[3,4-g]quinoxaline is a heterocyclic compound that features a fused ring system combining furan and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dihydrofuro[3,4-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with a suitable furan derivative, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dihydrofuro[3,4-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other heterocyclic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,8-Dihydrofuro[3,4-g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties
Mechanism of Action
The mechanism of action of 6,8-Dihydrofuro[3,4-g]quinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the nature of the substituents on the quinoxaline ring .
Comparison with Similar Compounds
Quinoxaline: A simpler analog with similar structural features but lacking the fused furan ring.
Dibenzo[f,h]furo[2,3-b]quinoxaline: A more complex derivative with additional benzene rings.
Thiadiazolo quinoxaline: A related compound with sulfur and nitrogen atoms in the ring system
Uniqueness: 6,8-Dihydrofuro[3,4-g]quinoxaline is unique due to its fused furan and quinoxaline rings, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other advanced materials .
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
6,8-dihydrofuro[3,4-g]quinoxaline |
InChI |
InChI=1S/C10H8N2O/c1-2-12-10-4-8-6-13-5-7(8)3-9(10)11-1/h1-4H,5-6H2 |
InChI Key |
SMSYYQGNURFBHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=NC=CN=C3C=C2CO1 |
Origin of Product |
United States |
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